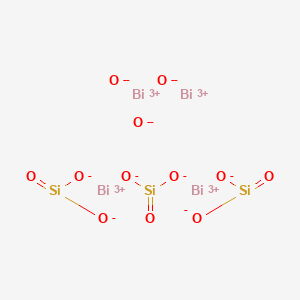
Dodecabismuthino silicon icosaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecabismuthino silicon icosaoxide (BSiBi12O20) is a compound that has attracted significant attention in recent years due to its unique properties and potential applications in various fields. This compound is a type of bismuth-containing polyoxometalate (POM), which is a class of inorganic compounds that have a wide range of applications in catalysis, materials science, and medicine.
Mecanismo De Acción
The mechanism of action of Dodecabismuthino silicon icosaoxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of cellular signaling pathways. Dodecabismuthino silicon icosaoxide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the Akt/mTOR signaling pathway.
Efectos Bioquímicos Y Fisiológicos
Dodecabismuthino silicon icosaoxide has been shown to exhibit low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that Dodecabismuthino silicon icosaoxide can selectively induce apoptosis in cancer cells, while sparing normal cells. Dodecabismuthino silicon icosaoxide has also been shown to exhibit anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dodecabismuthino silicon icosaoxide has several advantages for use in lab experiments, including its high stability, low toxicity, and ease of synthesis. However, Dodecabismuthino silicon icosaoxide is a relatively new compound, and further studies are needed to fully understand its properties and potential applications. Additionally, the synthesis of Dodecabismuthino silicon icosaoxide is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of Dodecabismuthino silicon icosaoxide. One area of research is the development of new synthetic methods for Dodecabismuthino silicon icosaoxide that could improve its yield and purity. Another area of research is the investigation of the anticancer properties of Dodecabismuthino silicon icosaoxide in vivo, using animal models. Additionally, the use of Dodecabismuthino silicon icosaoxide in other biomedical applications, such as imaging and drug delivery, could be explored.
Métodos De Síntesis
The synthesis of Dodecabismuthino silicon icosaoxide involves the reaction of bismuth nitrate pentahydrate with sodium metasilicate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions of temperature and pH, and the resulting product is purified by several washing and drying steps. The synthesis of Dodecabismuthino silicon icosaoxide is a complex process that requires careful control of the reaction parameters to obtain a high yield and purity of the product.
Aplicaciones Científicas De Investigación
Dodecabismuthino silicon icosaoxide has been extensively studied for its potential applications in catalysis, materials science, and medicine. In catalysis, Dodecabismuthino silicon icosaoxide has been shown to exhibit excellent catalytic activity in various reactions, including oxidation, reduction, and hydrogenation. In materials science, Dodecabismuthino silicon icosaoxide has been used as a precursor for the synthesis of various functional materials, such as metal-organic frameworks and hybrid materials. In medicine, Dodecabismuthino silicon icosaoxide has been investigated for its potential use as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
12377-72-9 |
|---|---|
Nombre del producto |
Dodecabismuthino silicon icosaoxide |
Fórmula molecular |
Bi12O20Si |
Peso molecular |
1112.17 g/mol |
Nombre IUPAC |
tetrabismuth;dioxido(oxo)silane;oxygen(2-) |
InChI |
InChI=1S/4Bi.3O3Si.3O/c;;;;3*1-4(2)3;;;/q4*+3;6*-2 |
Clave InChI |
YZGCCAILQGGGQN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
SMILES canónico |
[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
Sinónimos |
dodecabismuthino silicon icosaoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



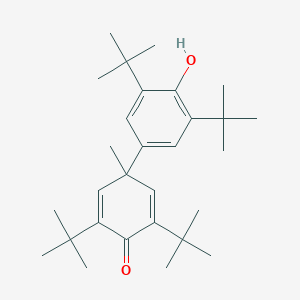
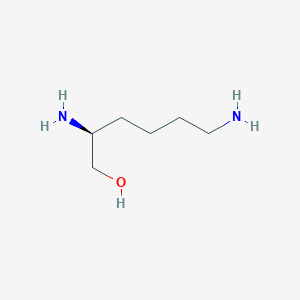
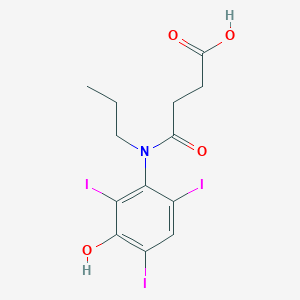
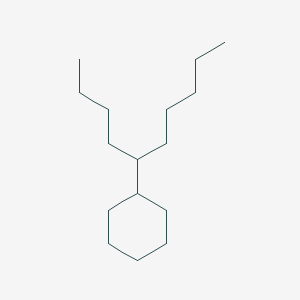
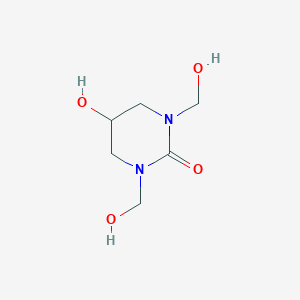
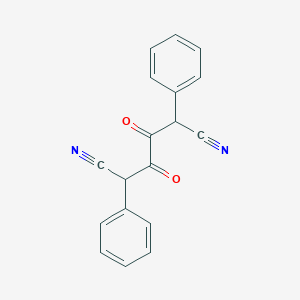
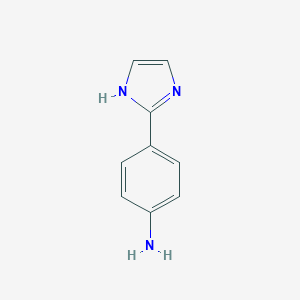

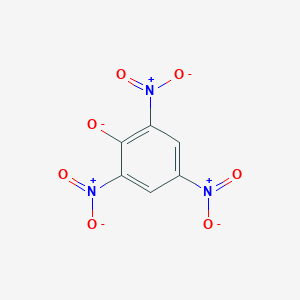
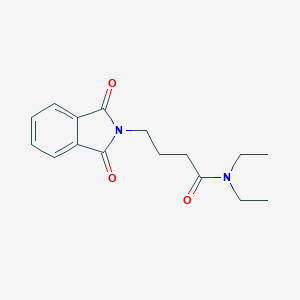
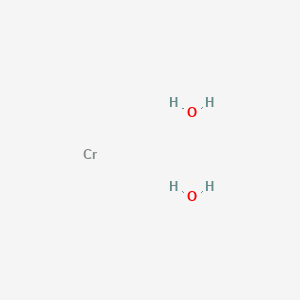
![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
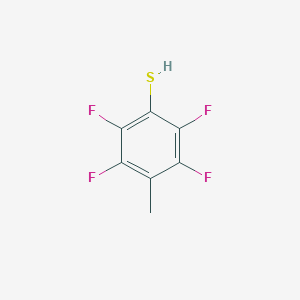
![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)